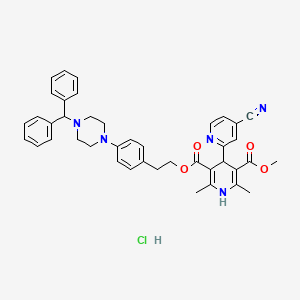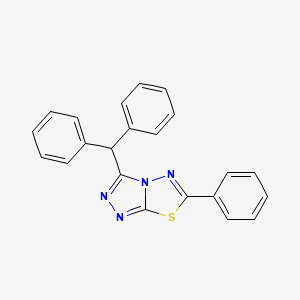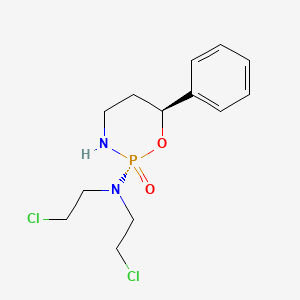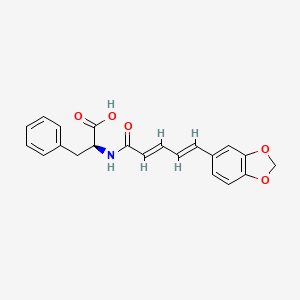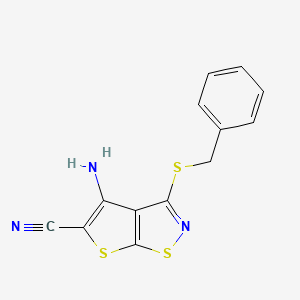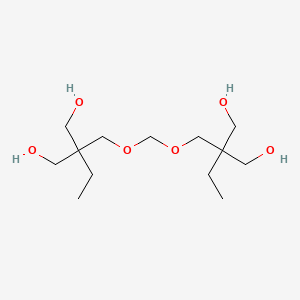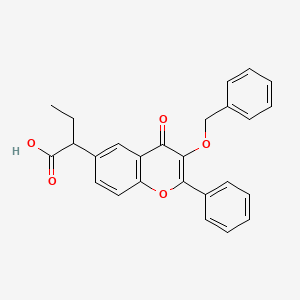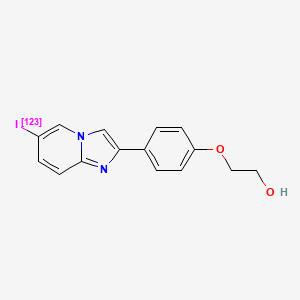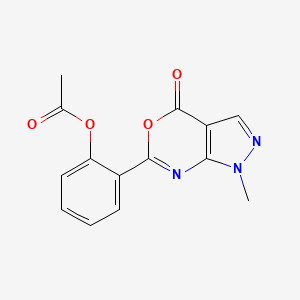
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring fused with an oxazine ring, and it is substituted with an acetyloxyphenyl and a methyl group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides can yield various derivatives of this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s complex structure .
Major Products
The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles, which are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for organic chemists.
Biology
In biology, derivatives of this compound are studied for their potential biological activities. These studies include investigations into their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety as pharmaceutical agents.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and oxazine derivatives, such as:
- Pyrazolo(3,4-d)pyrimidines
- Oxazolo(4,5-b)pyridines
- Benzoxazines
Uniqueness
What sets Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities.
Propiedades
Número CAS |
138187-99-2 |
|---|---|
Fórmula molecular |
C14H11N3O4 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
[2-(1-methyl-4-oxopyrazolo[3,4-d][1,3]oxazin-6-yl)phenyl] acetate |
InChI |
InChI=1S/C14H11N3O4/c1-8(18)20-11-6-4-3-5-9(11)13-16-12-10(14(19)21-13)7-15-17(12)2/h3-7H,1-2H3 |
Clave InChI |
RXPHUZNYEGEETB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C2=NC3=C(C=NN3C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


